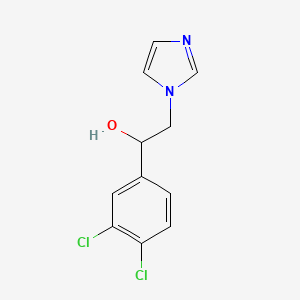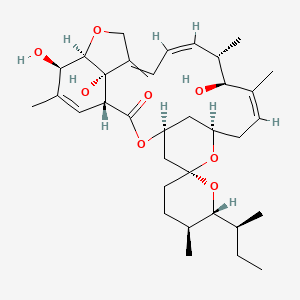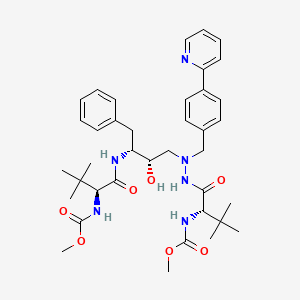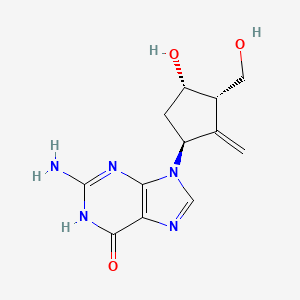
3-Oxo Atorvastatine tert-Butyle Ester
Vue d'ensemble
Description
3-Oxo Atorvastatin tert-Butyl Ester is a Boc-protected oxo-derivative of Atorvastatin. It is a synthetic compound with the molecular formula C37H41FN2O5 and a molecular weight of 612.75 . This compound is an intermediate in the synthesis of Atorvastatin, a widely used statin medication for lowering cholesterol levels in patients with hypercholesterolemia .
Applications De Recherche Scientifique
3-Oxo Atorvastatin tert-Butyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular metabolism and cholesterol biosynthesis.
Medicine: Investigated for its potential as a cholesterol-lowering agent and its role in cardiovascular disease prevention.
Industry: Utilized in the production of statin medications and related pharmaceutical compounds
Mécanisme D'action
Target of Action
The primary target of 3-Oxo Atorvastatin tert-Butyl Ester is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the body .
Mode of Action
3-Oxo Atorvastatin tert-Butyl Ester, like other statins, works by inhibiting the HMG-CoA reductase enzyme . This inhibition disrupts the mevalonate pathway, reducing the production of mevalonate, a precursor to cholesterol. As a result, the level of cholesterol synthesis in the liver is decreased .
Biochemical Pathways
The compound primarily affects the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, it reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This leads to a decrease in the production of cholesterol and other isoprenoids downstream in the pathway .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform, dmso, ethyl acetate, and methanol . Its pKa is predicted to be 13.57 , suggesting that it is weakly basic and may be better absorbed in the acidic environment of the stomach. The compound is stable under storage conditions of 2-8°C .
Result of Action
The inhibition of the HMG-CoA reductase enzyme by 3-Oxo Atorvastatin tert-Butyl Ester results in a decrease in cholesterol synthesis . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, often referred to as “bad cholesterol”, in the bloodstream . The compound’s action can therefore help in the management of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .
Action Environment
The efficacy and stability of 3-Oxo Atorvastatin tert-Butyl Ester can be influenced by various environmental factors. For instance, the compound’s solubility may be affected by the pH of the environment . Additionally, factors such as temperature and humidity could potentially impact the stability of the compound . .
Analyse Biochimique
Biochemical Properties
3-Oxo Atorvastatin tert-Butyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of the enzyme HMG-CoA reductase. This enzyme is crucial in the mevalonate pathway, which is responsible for cholesterol synthesis. By inhibiting HMG-CoA reductase, 3-Oxo Atorvastatin tert-Butyl Ester effectively reduces cholesterol levels in the body. The compound interacts with the enzyme by mimicking the natural substrate, leading to competitive inhibition .
Cellular Effects
The effects of 3-Oxo Atorvastatin tert-Butyl Ester on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, the compound reduces the synthesis of cholesterol, leading to decreased levels of low-density lipoprotein (LDL) cholesterol. This reduction in cholesterol synthesis triggers a compensatory increase in LDL receptor expression, enhancing the clearance of LDL from the bloodstream . Additionally, 3-Oxo Atorvastatin tert-Butyl Ester influences the expression of genes involved in lipid metabolism and inflammatory responses.
Molecular Mechanism
At the molecular level, 3-Oxo Atorvastatin tert-Butyl Ester exerts its effects primarily through the inhibition of HMG-CoA reductase. The compound binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn reduces the synthesis of LDL cholesterol . The compound’s structure allows it to fit into the enzyme’s active site, effectively blocking the substrate’s access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxo Atorvastatin tert-Butyl Ester have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to 3-Oxo Atorvastatin tert-Butyl Ester can lead to sustained reductions in cholesterol levels and alterations in cellular function . The stability of the compound can be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 3-Oxo Atorvastatin tert-Butyl Ester vary with different dosages. At lower doses, the compound effectively reduces cholesterol levels without significant adverse effects. At higher doses, toxic effects such as liver damage and muscle toxicity have been observed . These findings highlight the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
3-Oxo Atorvastatin tert-Butyl Ester is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound interacts with enzymes such as HMG-CoA reductase and other proteins involved in cholesterol synthesis and transport. By inhibiting these enzymes, 3-Oxo Atorvastatin tert-Butyl Ester alters metabolic flux and reduces the levels of cholesterol and other lipids in the body .
Transport and Distribution
Within cells and tissues, 3-Oxo Atorvastatin tert-Butyl Ester is transported and distributed through interactions with various transporters and binding proteins. The compound is known to cross cell membranes and accumulate in the liver, where it exerts its primary effects on cholesterol synthesis . Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins.
Subcellular Localization
The subcellular localization of 3-Oxo Atorvastatin tert-Butyl Ester is primarily within the endoplasmic reticulum, where HMG-CoA reductase is located. The compound’s activity is closely associated with its ability to reach and inhibit this enzyme within the endoplasmic reticulum . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo Atorvastatin tert-Butyl Ester involves multiple steps, starting from the basic structure of Atorvastatin. One common method involves the protection of the hydroxyl groups of Atorvastatin with tert-butyl ester groups, followed by oxidation to introduce the oxo group . The reaction conditions typically involve the use of protecting agents such as tert-butyl dimethylsilyl chloride and oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods
Industrial production of 3-Oxo Atorvastatin tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion back to hydroxyl derivatives.
Substitution: Replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of Atorvastatin, such as hydroxylated and alkylated forms, which are used in further pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Simvastatin: Another statin with a similar mechanism of action but different chemical structure.
Rosuvastatin: A statin with higher potency and different pharmacokinetic properties.
Uniqueness
3-Oxo Atorvastatin tert-Butyl Ester is unique due to its specific structural modifications, which provide distinct pharmacological properties and potential advantages in drug development. Its Boc-protected oxo-derivative form allows for targeted chemical reactions and modifications, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
IUPAC Name |
tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLKFSRLPMJPO-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)

